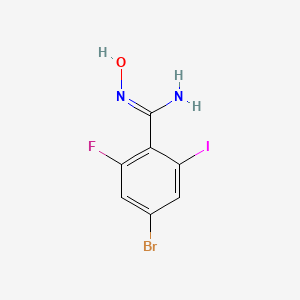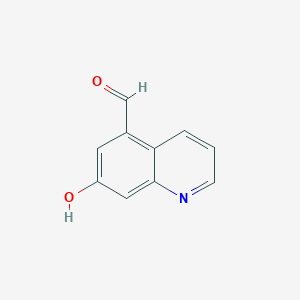
7-Hydroxyquinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyquinoline-5-carbaldehyde is a quinoline derivative with a hydroxyl group at the 7th position and an aldehyde group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which introduces the formyl group at the 5th position of the quinoline ring. Another method is the Vilsmeier-Haack reaction, which also facilitates the formylation of the quinoline ring . The Duff reaction is another alternative for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as quinoline-5-carboxylic acid (from oxidation) or 7-hydroxyquinoline-5-methanol (from reduction).
Aplicaciones Científicas De Investigación
7-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various quinoline derivatives and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxyquinoline-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For instance, the compound can form Schiff bases with amines, which are studied for their biological activities . The quinoline ring system also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
- 8-Hydroxyquinoline-5-carbaldehyde
- 6-Dimethylaminoquinoline-5-carbaldehyde
- 8-Hydroxyquinoline-7-carbaldehyde
Comparison: Compared to similar compounds, it offers distinct advantages in forming Schiff bases and other derivatives, making it a valuable compound in synthetic chemistry and medicinal research .
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
7-hydroxyquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8(13)5-10-9(7)2-1-3-11-10/h1-6,13H |
Clave InChI |
KOBNLBXRYHCERE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2N=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

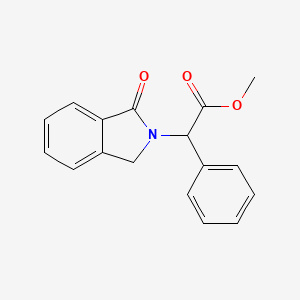

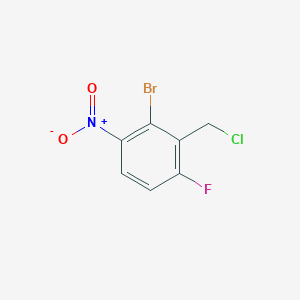
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
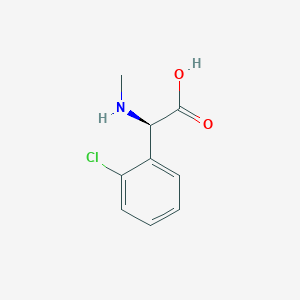

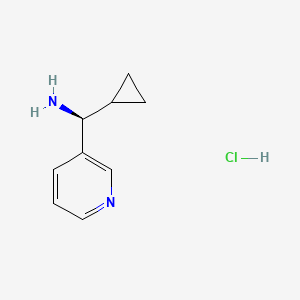

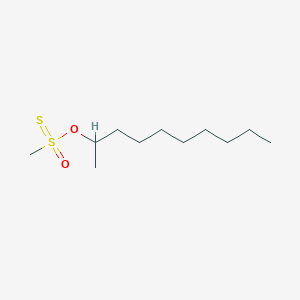
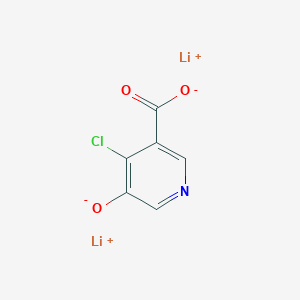
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
